meta-iodoHoechst 33258

Description

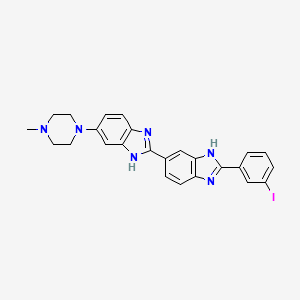

Structure

3D Structure

Properties

IUPAC Name |

2-(3-iodophenyl)-6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23IN6/c1-31-9-11-32(12-10-31)19-6-8-21-23(15-19)30-25(28-21)17-5-7-20-22(14-17)29-24(27-20)16-3-2-4-18(26)13-16/h2-8,13-15H,9-12H2,1H3,(H,27,29)(H,28,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEXOKHKEQNNOBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC(=CC=C6)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23IN6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20935845 | |

| Record name | 2'-(3-Iodophenyl)-6-(4-methylpiperazin-1-yl)-1H,3'H-2,5'-bibenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20935845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

534.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158013-42-4 | |

| Record name | 2′-(3-Iodophenyl)-6-(4-methyl-1-piperazinyl)-2,6′-bi-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=158013-42-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metaiodohoechst | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158013424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-(3-Iodophenyl)-6-(4-methylpiperazin-1-yl)-1H,3'H-2,5'-bibenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20935845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of meta-iodoHoechst 33258

For Researchers, Scientists, and Drug Development Professionals

Abstract

meta-iodoHoechst 33258 is a derivative of the well-characterized bis-benzimidazole DNA stain, Hoechst 33258. This document provides a comprehensive overview of its core mechanism of action, focusing on its role as a DNA minor groove binder and a photosensitizing agent. While related compounds have been investigated for a range of biological activities, the primary and most well-documented function of this compound is its ability to bind to AT-rich regions of the DNA minor groove and, upon exposure to UVA light, induce site-specific DNA damage. This guide details the molecular interactions, the downstream cellular consequences, and the experimental methodologies used to elucidate these properties. It is important to note that while the parent compound, Hoechst 33258, has been studied for its cytotoxic effects, specific quantitative data for the meta-iodo derivative is not widely available in peer-reviewed literature. Furthermore, there is no substantial evidence to suggest that this compound acts as a PARP (Poly (ADP-ribose) polymerase) inhibitor; its mechanism is distinct from this class of drugs.

Core Mechanism of Action: DNA Minor Groove Binding and Photosensitization

The primary mechanism of action of this compound is a two-step process involving initial non-covalent binding to DNA followed by UVA-induced covalent modification and strand cleavage.

DNA Minor Groove Binding

Like its parent compound, this compound is a crescent-shaped molecule that selectively binds to the minor groove of B-DNA. This binding is non-intercalative and shows a strong preference for sequences rich in adenine (B156593) (A) and thymine (B56734) (T) bases. The affinity for AT-rich regions is a hallmark of the Hoechst family of dyes. The binding is stabilized by a combination of van der Waals forces, hydrogen bonds, and electrostatic interactions between the dye molecule and the floor of the minor groove. This sequence-specific binding is a critical prerequisite for its subsequent photosensitizing activity.

UVA-Induced DNA Cleavage

Upon exposure to near-ultraviolet light (UVA, 320-400 nm), the iodine atom on the phenyl ring of this compound undergoes photodehalogenation. This process generates a highly reactive carbon-centered free radical on the ligand. Due to the close proximity of the bound ligand to the DNA backbone, this radical can abstract a hydrogen atom from the deoxyribose sugar, primarily from the C5' position. This hydrogen abstraction initiates a series of reactions that ultimately lead to the cleavage of the phosphodiester backbone, resulting in a single-strand break in the DNA. The site of cleavage is highly specific, occurring at the 3'-end of runs of three or more consecutive AT base pairs.

The efficiency of DNA cleavage varies among the iodo-isomers of Hoechst, with the ortho-isomer being significantly more potent than the meta and para isomers. This difference is attributed to a higher cross-section for dehalogenation and a distinct chemistry of strand breakage.

Cellular and Biological Consequences

The DNA damage induced by this compound upon UVA irradiation can trigger a range of cellular responses, ultimately leading to cytotoxicity.

Induction of Apoptosis

DNA strand breaks are a potent signal for the initiation of apoptosis, or programmed cell death. The damage caused by this compound can activate the intrinsic apoptotic pathway. This pathway is characterized by mitochondrial dysfunction, the release of cytochrome c, and the activation of a cascade of caspase enzymes (caspase-9 and caspase-3), which execute the apoptotic program. Morphological changes associated with apoptosis, such as chromatin condensation and nuclear fragmentation, can be readily observed in cells treated with Hoechst dyes. Some studies suggest that Hoechst compounds may also inhibit topoisomerase I, an enzyme critical for DNA replication and repair, which could contribute to their cytotoxic effects.

Activation of DNA Damage Response (DDR)

The cell possesses intricate DNA Damage Response (DDR) pathways to detect and repair DNA lesions. The single-strand breaks generated by this compound are primarily recognized by the Base Excision Repair (BER) pathway. This involves the recruitment of enzymes such as DNA glycosylases and polymerases to the site of damage. If the damage is too extensive to be repaired, the cell may undergo cell cycle arrest to prevent the propagation of damaged DNA, or it may commit to apoptosis.

Quantitative Data

Table 1: DNA Binding Affinity

| Compound | DNA Binding Constant (Kd) | Method | Reference |

| This compound | Data not available | ||

| Hoechst 33258 | Varies with DNA sequence | Spectroscopic/Calorimetric | [1] |

Note: The binding affinity of Hoechst 33258 is highly dependent on the specific AT-rich sequence of the DNA.

Table 2: In Vitro Cytotoxicity of Hoechst 33258

| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |

| HeLa | Cervical Cancer | 51.31 | MTT | [2] |

| HL-60 | Promyelocytic Leukemia | 32.43 | MTT | [2] |

| U937 | Histiocytic Lymphoma | 15.42 | MTT | [2] |

| MCF-7 | Breast Cancer | 5.7 | MTT | [2] |

Note: The cytotoxic activity of this compound is expected to be significantly enhanced upon exposure to UVA light.

Experimental Protocols

Protocol for UVA-Induced DNA Cleavage Assay

This protocol describes the general procedure for assessing the photosensitizing ability of this compound to induce DNA strand breaks.

-

Preparation of DNA and Ligand:

-

Prepare a stock solution of supercoiled plasmid DNA (e.g., pBR322) at a concentration of 1 mg/mL in a suitable buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, pH 7.5).

-

Prepare a stock solution of this compound in DMSO or an appropriate solvent.

-

-

Binding Reaction:

-

In a microcentrifuge tube, mix the plasmid DNA with varying concentrations of this compound. The final volume should be kept constant.

-

Incubate the mixture in the dark at room temperature for at least 30 minutes to allow for equilibrium binding.

-

-

UVA Irradiation:

-

Place the tubes on a cooling block to maintain a constant temperature.

-

Expose the samples to a UVA light source (e.g., a lamp with a maximum emission at 365 nm) for a defined period. The distance from the light source and the irradiation time should be optimized based on the lamp's intensity.

-

Include control samples that are not irradiated and samples with DNA only that are irradiated.

-

-

Analysis of DNA Cleavage:

-

Stop the reaction by adding a loading buffer containing a tracking dye and a chelating agent (e.g., EDTA).

-

Analyze the DNA samples by agarose (B213101) gel electrophoresis.

-

Stain the gel with a DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe) and visualize the DNA bands under UV transillumination.

-

The conversion of supercoiled DNA to nicked (single-strand break) and linear (double-strand break) forms is indicative of DNA cleavage. Quantify the band intensities to determine the extent of cleavage.

-

Protocol for Cell Viability and Apoptosis Assessment

This protocol outlines the use of Hoechst staining in conjunction with Propidium Iodide (PI) to assess cell viability and identify apoptotic cells by fluorescence microscopy or flow cytometry.

-

Cell Culture and Treatment:

-

Seed cells in a suitable culture vessel (e.g., 96-well plate for microscopy or T-25 flask for flow cytometry) and allow them to adhere overnight.

-

Treat the cells with the desired concentrations of this compound.

-

For photosensitization experiments, expose the treated cells to a controlled dose of UVA light. Include appropriate dark controls.

-

Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).

-

-

Staining:

-

Prepare a staining solution containing Hoechst 33258 (e.g., 1 µg/mL) and Propidium Iodide (e.g., 1 µg/mL) in a suitable buffer or culture medium.

-

Remove the culture medium from the cells and wash with PBS.

-

Add the staining solution to the cells and incubate for 10-15 minutes at 37°C, protected from light.

-

-

Microscopy Analysis:

-

Visualize the cells using a fluorescence microscope equipped with appropriate filters for DAPI (for Hoechst) and Rhodamine (for PI).

-

Live cells will have intact membranes and will exclude PI, showing only blue fluorescent nuclei.

-

Early apoptotic cells will show condensed or fragmented nuclei with bright blue fluorescence.

-

Late apoptotic or necrotic cells will have compromised membranes and will stain positive for both Hoechst (blue) and PI (red), appearing magenta/purple.

-

-

Flow Cytometry Analysis:

-

After staining, detach the adherent cells using trypsin and resuspend them in PBS.

-

Analyze the cell suspension using a flow cytometer with UV and blue lasers for excitation.

-

Collect the fluorescence emission in the blue and red channels to quantify the populations of live, apoptotic, and necrotic cells.

-

Visualizations

Signaling Pathway of Apoptosis Induction

Caption: Proposed signaling pathway for apoptosis induced by this compound and UVA.

Experimental Workflow for UVA-Induced DNA Cleavage

Caption: Experimental workflow for assessing UVA-induced DNA cleavage by this compound.

References

An In-depth Technical Guide to the DNA Binding Properties of meta-iodoHoechst 33258

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the DNA binding properties of meta-iodoHoechst 33258, a fluorescent dye and photosensitizing agent. Drawing from established research on Hoechst analogues, this document details the binding characteristics, presents available data, and outlines the experimental methodologies used to elucidate these properties.

Core Principles of this compound DNA Interaction

This compound, an analogue of the well-characterized DNA stain Hoechst 33258, functions as a minor groove binding agent.[1] Its interaction with double-stranded DNA (dsDNA) is non-intercalative, meaning it does not insert itself between the base pairs of the DNA helix. Instead, it fits snugly into the minor groove, a key recognition site for many small molecules.

The binding is highly specific for A/T-rich regions, with a requirement of at least three to four consecutive A/T base pairs for strong interaction.[2][3] This specificity is a hallmark of the Hoechst family of dyes and is attributed to the favorable van der Waals contacts and hydrogen bonding opportunities within the A/T-rich minor groove, which is typically narrower than the minor groove in G/C-rich regions.

Upon binding to DNA, this compound exhibits a significant enhancement in fluorescence, a property that makes it a useful tool for nuclear staining and visualization.[1] Furthermore, the introduction of an iodine atom at the meta position of the terminal phenyl ring imparts photosensitizing properties. When irradiated with near-ultraviolet light (UV-A), the molecule can induce single-strand breaks in the DNA at its binding sites, a characteristic that has been explored for potential therapeutic and research applications.[2][4]

Quantitative Analysis of DNA Binding

Table 1: Thermodynamic Parameters for Hoechst 33258 Binding to d(CGCAAATTTGCG)2

| Parameter | Value | Units | Conditions |

| Association Constant (K_b) | 3.2 (± 0.6) x 10⁸ | M⁻¹ | 25°C, 200 mM Na⁺ |

| Enthalpy (ΔH) | +4.2 (± 0.10) to +10.24 (± 0.18) | kcal mol⁻¹ | 9.4°C to 30.1°C |

| Change in Heat Capacity (ΔC_p) | -330 (± 50) | cal mol⁻¹ K⁻¹ | |

| Stoichiometry (n) | 1:1 | Ligand:DNA Duplex |

Data for Hoechst 33258 binding to the d(CGCAAATTTGCG)2 duplex, as determined by fluorescence spectroscopy and isothermal titration calorimetry.

The positive enthalpy change (ΔH) indicates that the binding of Hoechst 33258 is an endothermic process, driven by a favorable entropy change (ΔS). This is a common characteristic for hydrophobic interactions, suggesting that the transfer of the ligand from the aqueous solvent to the hydrophobic environment of the DNA minor groove is a major driving force for binding.

Experimental Protocols

The characterization of the DNA binding properties of this compound would employ a suite of biophysical techniques. The following are detailed methodologies for key experiments, based on standard practices for studying Hoechst analogues.

Fluorescence Titration

This method is used to determine the binding constant (K_b) and stoichiometry (n) of the interaction by monitoring the change in fluorescence of this compound upon titration with DNA.

Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer with 100 mM NaCl, pH 7.4).

-

Prepare a stock solution of dsDNA (e.g., calf thymus DNA or a specific oligonucleotide) in the same buffer.

-

Determine the concentrations of both solutions spectrophotometrically.

-

-

Titration:

-

Place a fixed concentration of this compound in a quartz cuvette.

-

Record the initial fluorescence emission spectrum (e.g., excitation at ~350 nm, emission scan from 400 to 600 nm).

-

Incrementally add small aliquots of the DNA solution to the cuvette.

-

After each addition, allow the system to equilibrate and record the fluorescence spectrum.

-

-

Data Analysis:

-

Plot the change in fluorescence intensity at the emission maximum as a function of the DNA concentration.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., the Scatchard equation or a non-linear regression model) to determine the binding constant and stoichiometry.

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with the binding event, providing a complete thermodynamic profile of the interaction (K_b, ΔH, and n) in a single experiment.

Methodology:

-

Sample Preparation:

-

Prepare solutions of this compound and DNA in the same buffer, ensuring they are degassed to avoid air bubbles.

-

The concentration of the ligand is typically 10-20 times that of the DNA.

-

-

ITC Experiment:

-

Load the DNA solution into the sample cell of the calorimeter and the this compound solution into the injection syringe.

-

Set the experimental temperature.

-

Perform a series of injections of the ligand into the DNA solution.

-

The heat change after each injection is measured relative to a reference cell.

-

-

Data Analysis:

-

The raw data (heat change per injection) is plotted against the molar ratio of ligand to DNA.

-

The resulting titration curve is fitted to a binding model to extract the thermodynamic parameters.

-

DNA Footprinting

This technique identifies the specific binding site of a ligand on a DNA fragment. Hydroxyl radical footprinting is a common method used for minor groove binders.

Methodology:

-

DNA Preparation:

-

A DNA fragment of known sequence is radiolabeled at one end (e.g., with ³²P).

-

-

Binding Reaction:

-

Incubate the end-labeled DNA with varying concentrations of this compound to allow for binding.

-

-

Hydroxyl Radical Cleavage:

-

Expose the DNA-ligand complexes to a source of hydroxyl radicals (e.g., the Fenton reaction). The hydroxyl radicals will cleave the DNA backbone wherever it is accessible.

-

-

Analysis:

-

Denature the DNA fragments and separate them by size using denaturing polyacrylamide gel electrophoresis.

-

Visualize the fragments by autoradiography.

-

The binding site of this compound will appear as a "footprint," a region of the gel where the DNA has been protected from cleavage by the bound ligand.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Interaction pathway of this compound with DNA.

Caption: Workflow for a fluorescence titration experiment.

Caption: Workflow for an ITC experiment.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Ultraviolet light-induced cleavage of DNA in the presence of iodoHoechst 33258: the sequence specificity of the reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ultraviolet light-induced cleavage of DNA in the presence of iodoHoechst 33258: the sequence specificity of the reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structures of m-iodo Hoechst–DNA complexes in crystals with reduced solvent content: implications for minor groove binder drug design - PMC [pmc.ncbi.nlm.nih.gov]

Meta-iodoHoechst 33258: A Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meta-iodoHoechst 33258 (MIH) is a fluorescent dye belonging to the Hoechst family of bis-benzimidazole stains.[1] Like its parent compound, Hoechst 33258, MIH is a cell-permeable dye that binds to the minor groove of DNA, showing a preference for adenine-thymine (A-T) rich regions.[1][2] Upon binding to double-stranded DNA, its fluorescence emission is significantly enhanced, making it a valuable tool for visualizing cell nuclei in both live and fixed cells.[1] This in-depth technical guide details the core research applications of this compound, providing quantitative data, detailed experimental protocols, and visualizations of key experimental workflows. While specific quantitative data for the meta-iodo derivative is limited in publicly available literature, the data for the parent compound Hoechst 33258 is presented as a close reference.

Core Applications in Research

The primary applications of this compound and its parent compound revolve around their ability to specifically stain DNA. This property is leveraged in several key research areas:

-

Nuclear Staining and Visualization: MIH is widely used as a counterstain in fluorescence microscopy to visualize the nuclei of cells, allowing for the assessment of cell number, localization, and overall morphology.[1]

-

Cell Cycle Analysis: By stoichiometrically binding to DNA, the fluorescence intensity of MIH directly correlates with the DNA content of a cell. This allows researchers to distinguish between different phases of the cell cycle (G0/G1, S, and G2/M) using flow cytometry.[3]

-

Apoptosis Detection: Morphological changes in the nucleus, such as chromatin condensation and nuclear fragmentation, are hallmarks of apoptosis. The intense staining of condensed chromatin by MIH allows for the clear visualization of apoptotic cells.[4][5]

-

Photosensitization and DNA Cleavage: A unique application of the iodo-substituted Hoechst dyes, including MIH, is their use as photosensitizers. Upon irradiation with UVA light, the iodine atom can induce single-strand DNA cleavage, a property not shared by the parent Hoechst 33258. This has implications for targeted DNA damage studies.[6]

Data Presentation

Physicochemical and Fluorescence Properties

The following table summarizes the key physicochemical and fluorescence properties of this compound and its parent compound, Hoechst 33258.

| Property | Value | Reference |

| This compound | ||

| Molecular Formula | C₂₅H₂₃IN₆ | [7] |

| Molecular Weight | 534.39 g/mol | [7] |

| Excitation Maximum (Ex) | ~350 nm | [8] |

| Emission Maximum (Em) | ~461 nm (when bound to DNA) | [8] |

| Hoechst 33258 | ||

| Molecular Formula | C₂₅H₂₄N₆O·3HCl | [9] |

| Molecular Weight | 533.88 g/mol (trihydrochloride) | [9] |

| Extinction Coefficient | 42,000 cm⁻¹M⁻¹ at 338 nm | [9] |

| Fluorescence Quantum Yield | ~0.4 (when bound to DNA) | [10] |

| Dissociation Constant (Kd) | 1-10 nM (high affinity), ~1000 nM (low affinity) | [9] |

Note: The fluorescence properties of this compound are expected to be very similar to Hoechst 33258, as the core fluorophore is the same.

DNA Binding Specificity of Hoechst 33258

The binding of Hoechst dyes to DNA is sequence-dependent. The following table illustrates the effect of A:T base pair runs on the change in melting temperature (ΔTm), which is a measure of binding affinity. This data was obtained for Hoechst 33258 but provides insight into the expected binding preference of MIH.

| A:T Run Length | ΔTm (°C) | Relative Affinity |

| 2 | Low | Low |

| 3 | Significant Increase | High |

| 4 | Plateau | High |

Data adapted from a study on Hoechst 33258 using an oligodeoxyribonucleotide microchip.[11]

Experimental Protocols

Protocol 1: General Nuclear Staining for Fluorescence Microscopy

This protocol describes the use of this compound for staining the nuclei of adherent or suspension cells for visualization by fluorescence microscopy.

Materials:

-

This compound stock solution (e.g., 1 mg/mL in DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Cell culture medium

-

Coverslips (for adherent cells)

-

Microcentrifuge tubes (for suspension cells)

-

Fluorescence microscope with a UV filter set (e.g., Ex: 350 nm, Em: 460 nm)

Procedure for Adherent Cells:

-

Culture adherent cells on sterile coverslips in a petri dish or multi-well plate to the desired confluency.

-

Prepare a working solution of this compound by diluting the stock solution to a final concentration of 1-10 µg/mL in cell culture medium or PBS.[1]

-

Aspirate the cell culture medium from the cells.

-

Gently wash the cells twice with PBS.

-

Add the MIH working solution to the cells, ensuring the coverslip is fully covered.

-

Incubate for 5-15 minutes at room temperature, protected from light.[1]

-

Aspirate the staining solution and wash the cells twice with PBS.

-

Mount the coverslip onto a microscope slide with a drop of mounting medium.

-

Visualize the stained nuclei using a fluorescence microscope.

Procedure for Suspension Cells:

-

Harvest suspension cells by centrifugation at 400 x g for 5 minutes.

-

Aspirate the supernatant and resuspend the cell pellet in PBS.

-

Repeat the centrifugation and resuspension step for a second wash.

-

Resuspend the cells in the MIH working solution (1-10 µg/mL) at a cell density of approximately 1 x 10⁶ cells/mL.[1]

-

Incubate for 5-15 minutes at room temperature, protected from light.[1]

-

Centrifuge the cells at 400 x g for 5 minutes and discard the supernatant.

-

Wash the cells twice with PBS.

-

Resuspend the cell pellet in a small volume of PBS or mounting medium.

-

Pipette a small drop of the cell suspension onto a microscope slide, cover with a coverslip, and visualize.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol details the use of this compound for analyzing the distribution of cells in different phases of the cell cycle using flow cytometry.

Materials:

-

This compound stock solution (1 mg/mL in DMSO)

-

PBS, pH 7.4

-

70% Ethanol (B145695), ice-cold

-

RNase A (100 µg/mL)

-

Flow cytometry tubes

-

Flow cytometer with UV or violet laser excitation

Procedure:

-

Harvest approximately 1-2 x 10⁶ cells per sample. For adherent cells, trypsinize and collect the cells. For suspension cells, pellet by centrifugation.

-

Wash the cells once with PBS by centrifugation at 400 x g for 5 minutes.

-

Resuspend the cell pellet in 500 µL of PBS.

-

While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells on ice or at -20°C for at least 30 minutes (or overnight).

-

Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.

-

Resuspend the cell pellet in 1 mL of PBS containing 10 µg/mL this compound and 100 µg/mL RNase A.

-

Incubate for 30 minutes at 37°C, protected from light.

-

Analyze the samples on a flow cytometer. Use a linear scale for the fluorescence channel corresponding to MIH.

-

Gate on single cells to exclude doublets and debris.

-

Generate a histogram of fluorescence intensity to visualize the G0/G1, S, and G2/M populations.

Protocol 3: Detection of Apoptosis by Nuclear Morphology

This protocol outlines the use of this compound to identify apoptotic cells based on their characteristic nuclear changes.

Materials:

-

Same as Protocol 1.

-

Apoptosis-inducing agent (e.g., staurosporine, etoposide) - optional, for positive control.

Procedure:

-

Culture and treat cells with the experimental compound or apoptosis-inducing agent for the desired time.

-

Stain the cells with this compound as described in Protocol 1 for either adherent or suspension cells.

-

Visualize the cells under a fluorescence microscope.

-

Identify apoptotic cells by their distinct nuclear morphology:

-

Chromatin condensation: The nuclei of apoptotic cells will appear smaller, more brightly stained, and more condensed compared to the diffuse chromatin of healthy cells.

-

Nuclear fragmentation: In later stages of apoptosis, the nucleus breaks down into smaller, discrete bodies known as apoptotic bodies, which will be brightly stained by MIH.[4]

-

-

Quantify apoptosis by counting the percentage of cells with apoptotic nuclei in multiple fields of view.

Mandatory Visualization

Caption: Workflow for cell cycle analysis using this compound.

Caption: Mechanism of UVA-induced DNA cleavage by this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Binding of Hoechst 33258 to the minor groove of B-DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cell Cycle Analysis, Flow Cytometry Core Facility [icms.qmul.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Structures of m-iodo Hoechst–DNA complexes in crystals with reduced solvent content: implications for minor groove binder drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. adooq.com [adooq.com]

- 8. This compound - 上海一研生物科技有限公司 [m.elisa-research.com]

- 9. mdpi.com [mdpi.com]

- 10. A fluorescence study of the binding of Hoechst 33258 and DAPI to halogenated DNAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Massive parallel analysis of DNA-Hoechst 33258 binding specificity with a generic oligodeoxyribonucleotide microchip - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Fluorescence Spectrum and Application of meta-iodoHoechst 33258

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of meta-iodoHoechst 33258, a blue fluorescent dye used for DNA staining. It covers the dye's mechanism of action, spectral properties, and detailed protocols for its application in fluorescence spectroscopy and microscopy.

Introduction and Mechanism of Action

This compound is a derivative of the well-established bisbenzimide dye, Hoechst 33258.[1] Like its parent compound, it is a cell-permeant stain that binds specifically to the minor groove of double-stranded DNA (dsDNA).[1][2] The binding affinity is particularly strong for adenine-thymine (A-T) rich regions.[1][2] This interaction with DNA is crucial as it leads to a significant enhancement of the dye's fluorescence intensity, making it an excellent probe for visualizing cell nuclei and quantifying DNA.[1][2] Unbound dye in solution exhibits weak fluorescence in the green spectrum (510–540 nm), whereas the DNA-bound form fluoresces brightly in the blue region.[2] The fluorescence intensity of Hoechst dyes is also known to increase with the pH of the solvent.[2][3]

The core mechanism involves the dye's passive diffusion across the cell membrane into the cytoplasm and subsequent entry into the nucleus. Inside the nucleus, it intercalates within the DNA minor groove. Upon excitation with ultraviolet (UV) light, the DNA-bound dye emits a characteristic blue fluorescence, allowing for clear visualization and analysis.

Caption: Mechanism of this compound action.

Spectral and Physicochemical Properties

While specific high-resolution spectral data for the meta-iodo derivative is not extensively published, its properties are analogous to the parent compound, Hoechst 33258. The addition of an iodine atom may introduce subtle shifts, but the core characteristics remain consistent. The data below pertains to Hoechst 33258 and provides a reliable reference for its iodinated analogue.

| Property | Value | Conditions | Reference(s) |

| Excitation Maximum (λex) | ~352 nm | Bound to dsDNA | [4][5] |

| Emission Maximum (λem) | ~454 - 463 nm | Bound to dsDNA | [2][4] |

| Emission Range | 451 - 495 nm | General (for nucleus dyes) | [6][7] |

| Unbound Emission | 510 - 540 nm | In aqueous solution | [2] |

| Molar Extinction Coeff. (ε) | 46,000 cm⁻¹M⁻¹ | at 345.5 nm | [4][8] |

| Quantum Yield (Φ) | 0.034 | In water (unbound) | [8] |

| Binding Target | A-T rich regions in the minor groove of dsDNA | [1][2] | |

| Binding Affinity (Ka) | 2.57 x 10⁷ M⁻¹ | For a similar iodo-Hoechst 33342 analogue with calf thymus DNA | [9] |

Experimental Protocols

3.1 Protocol for Measuring Fluorescence Spectrum of DNA-Bound Dye

This protocol describes how to measure the fluorescence excitation and emission spectra of this compound upon binding to dsDNA using a spectrofluorometer.

Materials:

-

This compound

-

High-purity dsDNA (e.g., Calf Thymus DNA)

-

10X TNE Buffer Stock: 100 mM Tris-HCl, 2 M NaCl, 10 mM EDTA, pH 7.4.[10][11]

-

1X TNE Buffer: Dilute 10X TNE stock with nuclease-free water.

-

Nuclease-free water

-

Quartz fluorometer cuvettes

-

Spectrofluorometer

Procedure:

-

Prepare a 1 mg/mL Hoechst Stock Solution: Dissolve the dye in nuclease-free water. Sonicate if necessary to fully dissolve. Store protected from light at 4°C for up to 6 months.[11]

-

Prepare a 2X Dye Working Solution (200 ng/mL): Dilute 20 µL of the 1 mg/mL stock solution into 100 mL of 1X TNE buffer. This solution should be prepared fresh daily and kept from light.[11]

-

Prepare a DNA Solution: Dissolve calf thymus DNA in 1X TNE buffer to a final concentration of approximately 10 µg/mL.

-

Prepare the Final Sample: In a quartz cuvette, mix 1 mL of the DNA solution with 1 mL of the 2X Dye Working Solution. The final concentration will be ~100 ng/mL for the dye and ~5 µg/mL for the DNA. Prepare a blank sample by mixing 1 mL of 1X TNE buffer with 1 mL of the 2X Dye Working Solution.[11]

-

Incubate: Allow the samples to incubate at room temperature for 10 minutes, protected from light, to ensure complete binding.

-

Acquire Emission Spectrum:

-

Set the spectrofluorometer's excitation wavelength to 352 nm.

-

Scan the emission from 400 nm to 600 nm.

-

Use the blank sample to subtract background fluorescence. The peak fluorescence should be observed around 460 nm.[12]

-

-

Acquire Excitation Spectrum:

-

Set the spectrofluorometer's emission wavelength to 460 nm.

-

Scan the excitation from 300 nm to 400 nm.

-

The peak excitation should be observed around 352 nm.

-

3.2 Protocol for Staining Live Cell Nuclei for Fluorescence Microscopy

This protocol provides a general workflow for staining the nuclei of live adherent cells.

Materials:

-

This compound

-

Phosphate-buffered saline (PBS) or Hanks' Balanced Salt Solution (HBSS)

-

Cell culture medium appropriate for the cell line

-

Adherent cells cultured on coverslips or imaging dishes

Procedure:

-

Prepare a 1 mg/mL Hoechst Stock Solution: As described in Protocol 3.1.

-

Prepare a 1X Working Solution (1-10 µg/mL): Dilute the stock solution in serum-free medium, PBS, or HBSS to the desired final concentration. The optimal concentration can vary between cell types and should be determined empirically.[2][6]

-

Cell Staining:

-

Wash and Image:

Caption: Experimental workflow for live cell nuclear staining.

References

- 1. This compound - HY-15622 Hycultec GmbH [hycultec.de]

- 2. lumiprobe.com [lumiprobe.com]

- 3. researchgate.net [researchgate.net]

- 4. FluoroFinder [app.fluorofinder.com]

- 5. Spectrum [Hoechst 33258] | AAT Bioquest [aatbio.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. omlc.org [omlc.org]

- 9. [125I/127I]iodoHoechst 33342: synthesis, DNA binding, and biodistribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. bmglabtech.com [bmglabtech.com]

- 11. promega.com [promega.com]

- 12. Fluorescence spectra of Hoechst 33258 bound to chromatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Hoechst 33342 Protocol for Imaging | Thermo Fisher Scientific - HK [thermofisher.com]

An In-depth Technical Guide to the AT-rich Region Specificity of meta-iodoHoechst 33258

For Researchers, Scientists, and Drug Development Professionals

Introduction

meta-iodoHoechst 33258 is a derivative of the well-characterized DNA minor groove binder, Hoechst 33258. The addition of an iodine atom at the meta position of the terminal phenyl ring endows the molecule with unique photochemical properties, transforming it into a potent tool for high-resolution footprinting of DNA structure and for targeted DNA cleavage. This guide provides a comprehensive overview of the AT-rich region specificity of this compound, detailing its binding characteristics and the experimental methodologies used to elucidate them.

Core Concept: AT-Rich Minor Groove Binding and Photocleavage

Like its parent compound, this compound exhibits a strong preference for binding within the minor groove of B-DNA, specifically at sequences rich in adenine (B156593) (A) and thymine (B56734) (T) base pairs. The core bis-benzimidazole structure is responsible for this intrinsic sequence selectivity. Upon binding, exposure to near-ultraviolet light (UV-A, ~320-400 nm) triggers the photolytic cleavage of the carbon-iodine bond. This generates a highly reactive aryl radical species that remains localized in the minor groove. The radical then abstracts a hydrogen atom from a nearby deoxyribose sugar, initiating a series of reactions that ultimately lead to single-strand breaks in the DNA backbone. This photocleavage activity is directly dependent on the binding of the ligand, making it an excellent reporter for its location on the DNA.

Data Presentation: Binding and Cleavage Specificity

The sequence specificity of this compound has been primarily determined through photocleavage footprinting experiments. While precise equilibrium dissociation constants (Kd) for the meta-iodo derivative are not extensively reported in the literature, the observed cleavage patterns provide a robust qualitative and semi-quantitative measure of its binding preferences.

| DNA Sequence Motif | Binding/Cleavage Strength | Notes |

| Runs of ≥ 3 AT pairs | Strong to Very Strong | Cleavage is consistently observed at the 3' end of runs of three or more consecutive AT base pairs[1][2][3]. |

| T-rich sequences (e.g., TTTT) | Very Strong | The highest extent of cleavage is observed at sequences containing consecutive thymines, with a particularly strong site identified as cTTTTca[2][3]. |

| A-rich sequences (e.g., AAAA) | Strong | Runs of consecutive adenines are also strong binding and cleavage sites, though generally less intense than corresponding T-rich sequences[2][3]. |

| Mixed AT sequences (e.g., ATAT) | Moderate to Strong | Alternating AT sequences are recognized and cleaved, with footprinting studies on related analogues showing clear protection at these sites[4]. |

| Sites with < 3 consecutive AT pairs | Weak to Undetectable | At lower ligand-to-DNA ratios, sites with only one or two consecutive AT base pairs are generally not cleaved, indicating weaker binding affinity[2][3]. |

| GC-rich sequences | No significant binding/cleavage | The bulky nature of the guanine (B1146940) amino group in the minor groove sterically hinders the binding of Hoechst analogues. |

Experimental Protocols

The primary technique for determining the sequence specificity of this compound is Photocleavage Footprinting . This method leverages the UV-A induced DNA cleavage to map the binding sites of the molecule.

Detailed Methodology for Photocleavage Footprinting

1. Preparation of End-Labeled DNA:

-

A DNA fragment of interest (e.g., a restriction fragment or PCR product) is labeled at one 5' or 3' end with a radioactive isotope (e.g., 32P) or a fluorescent tag. This ensures that only fragments originating from the labeled end are visualized after gel electrophoresis.

2. Binding Reaction:

-

The end-labeled DNA is incubated with varying concentrations of this compound in a suitable binding buffer (e.g., Tris-HCl, pH 7.5, containing NaCl and MgCl2).

-

The ratio of ligand to DNA base pairs is a critical parameter. Decreasing this ratio can help to distinguish high-affinity from low-affinity binding sites[2][3].

-

The reaction is typically incubated on ice or at room temperature for a sufficient time to allow equilibrium to be reached.

3. UV-A Irradiation:

-

The DNA-ligand complexes are exposed to a controlled dose of near-UV-A light (typically from a transilluminator or a dedicated UV lamp).

-

The duration and intensity of irradiation are optimized to achieve a suitable level of single-strand cleavage. Excessive irradiation can lead to non-specific DNA damage.

4. Sample Processing:

-

The reaction is stopped, and the DNA is purified to remove the ligand and any reaction byproducts. This is often achieved through ethanol (B145695) precipitation.

-

The DNA pellets are washed, dried, and resuspended in a denaturing loading buffer (e.g., formamide (B127407) with tracking dyes).

5. Gel Electrophoresis and Autoradiography/Fluorescence Imaging:

-

The denatured DNA fragments are separated by size on a high-resolution denaturing polyacrylamide sequencing gel.

-

A Maxam-Gilbert or Sanger sequencing ladder of the same DNA fragment is typically run alongside the photocleavage samples to allow for precise identification of the cleaved bases.

-

The gel is dried and exposed to X-ray film (for 32P) or imaged using a fluorescence scanner. The resulting bands indicate the positions of DNA cleavage.

6. Data Analysis:

-

The "footprints" appear as a series of bands on the gel, corresponding to the sites where this compound was bound and induced cleavage.

-

The intensity of the bands provides a semi-quantitative measure of the binding affinity and cleavage efficiency at each site.

Mandatory Visualizations

Logical Relationship of this compound Action

Caption: Mechanism of this compound Photocleavage.

Experimental Workflow for Photocleavage Footprinting

Caption: Experimental Workflow for Photocleavage Footprinting.

Conclusion

This compound is a valuable tool for probing DNA structure with high sequence specificity. Its strong preference for AT-rich regions, particularly runs of three or more consecutive AT base pairs, combined with its light-inducible DNA cleavage activity, allows for precise mapping of its binding sites. The methodologies outlined in this guide provide a framework for utilizing this compound in studies of DNA-ligand interactions, chromatin structure, and in the development of sequence-specific DNA targeting agents. The unique properties of the meta-iodo isomer, including its specific mechanism of deoxyribose attack, offer further avenues for research into the chemical biology of DNA damage and recognition[5].

References

- 1. academic.oup.com [academic.oup.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Ultraviolet light-induced cleavage of DNA in the presence of iodoHoechst 33258: the sequence specificity of the reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, DNA binding, footprinting and in vitro antitumour studies of a meta-hydroxy analogue of Hoechst 33258 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparative studies of UV-induced DNA cleavage by analogues of iodoHoechst 33258 - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to meta-iodoHoechst 33258

For Researchers, Scientists, and Drug Development Professionals

Introduction

meta-iodoHoechst 33258 is a fluorescent dye belonging to the Hoechst family of stains, which are widely utilized in molecular and cellular biology for their ability to bind to DNA. This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound, with a focus on quantitative data and detailed experimental protocols. Its utility as a live-cell nuclear marker, a tool for studying DNA damage, and a photosensitizing agent makes it a valuable compound in various research and drug development contexts.

Chemical Structure and Properties

This compound is a bibenzimidazole derivative with an iodine atom substituted at the meta position of the terminal phenyl ring. This modification influences its DNA binding and photosensitizing properties compared to the parent compound, Hoechst 33258.

Chemical Name: 2'-(3-iodophenyl)-6-(4-methyl-1-piperazinyl)-2,6'-Bi-1H-benzimidazole Molecular Formula: C₂₅H₂₃IN₆ Molecular Weight: 534.39 g/mol CAS Number: 158013-42-4

Physicochemical Properties

| Property | Value | Reference |

| Appearance | Off-white to pink solid powder | |

| Solubility | Soluble in DMSO and water (protect from light) | |

| pKa | 10.66 ± 0.10 (Predicted) | |

| Boiling Point | 752.5 ± 70.0 °C (Predicted) | |

| Density | 1.587 ± 0.06 g/cm³ (Predicted) |

Fluorescence Properties

This compound is a blue fluorescent dye. Like other Hoechst stains, its fluorescence is significantly enhanced upon binding to the minor groove of DNA, particularly in AT-rich regions. The fluorescence intensity is also dependent on the pH of the solution, increasing with higher pH.

| Parameter | Wavelength/Range |

| Excitation (Ex) | <380 nm (Ultraviolet) |

| Emission (Em) | 451-495 nm (Blue) |

Mechanism of Action: DNA Binding

This compound binds to the minor groove of double-stranded DNA. This binding is non-intercalative and shows a preference for sequences rich in adenine (B156593) (A) and thymine (B56734) (T) bases. The binding affinity is influenced by the specific DNA sequence. The iodine substitution at the meta position can affect the precise positioning and interaction of the molecule within the DNA minor groove.

Experimental Protocols

General Protocol for Staining of Live Cells

This protocol is a general guideline for using this compound to stain the nuclei of live cells for visualization by fluorescence microscopy or analysis by flow cytometry.

1. Preparation of Stock Solution:

-

Dissolve 10 mg of this compound in 5 mL of dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution.

-

Store the stock solution at 4°C or -20°C, protected from light. Avoid repeated freeze-thaw cycles.

2. Preparation of Working Solution:

-

Dilute the stock solution in serum-free cell culture medium or Phosphate-Buffered Saline (PBS) to a final concentration of 10 µg/mL. The optimal concentration may vary depending on the cell type and experimental conditions and should be determined empirically.

3. Staining Protocol for Suspension Cells: a. Pellet the cells by centrifugation at 1000 x g for 3-5 minutes at 4°C. b. Discard the supernatant and wash the cells twice with PBS. c. Resuspend the cells to a density of 1x10⁶ cells/mL. d. Add 1 mL of the working solution to the cell suspension. e. Incubate at room temperature for 3-10 minutes, protected from light. f. Centrifuge the cells at 400 x g for 3-4 minutes at 4°C and discard the supernatant. g. Wash the cells twice with PBS. h. Resuspend the cells in serum-free medium or PBS for analysis.

4. Staining Protocol for Adherent Cells: a. Grow adherent cells on sterile coverslips in a petri dish. b. Remove the culture medium. c. Add 100 µL of the working solution to the coverslip, ensuring the cells are completely covered. d. Incubate at room temperature for 3-10 minutes, protected from light. e. Wash the cells twice with medium. f. The cells are now ready for observation under a fluorescence microscope.

Workflow for Cell Staining and Analysis

Caption: General workflow for cell staining with this compound.

Applications in Research and Drug Development

Visualization of Nuclear Morphology and DNA Content

This compound is a valuable tool for visualizing nuclear morphology and estimating DNA content in living cells. Its ability to penetrate the cell membrane makes it suitable for real-time imaging studies of cellular processes such as mitosis and apoptosis.

Detection of Apoptosis

Changes in nuclear morphology, such as chromatin condensation and nuclear fragmentation, are hallmarks of apoptosis. Staining with this compound allows for the visualization of these changes. It is often used in conjunction with other apoptosis markers, such as Annexin V, to distinguish between different stages of cell death.

Photosensitization and DNA Damage

Upon exposure to UVA light, this compound can act as a photosensitizer, leading to the cleavage of DNA. This property is attributed to the formation of a ligand radical species through photodehalogenation. The efficiency and sites of DNA cleavage are influenced by the position of the iodine atom on the phenyl ring. The meta isomer has been shown to induce single-strand breaks in DNA. This characteristic makes it a useful tool for studying the mechanisms of DNA damage and repair.

Signaling Pathway of UVA-Induced DNA Cleavage

Caption: UVA-induced DNA cleavage by this compound.

Conclusion

This compound is a versatile fluorescent probe with significant applications in cell biology and drug development. Its ability to specifically stain DNA in living cells, coupled with its photosensitizing properties, allows for a range of applications from basic cell imaging to the investigation of DNA damage and repair pathways. The detailed protocols and data presented in this guide are intended to facilitate the effective use of this compound in a research setting. As with any fluorescent probe, optimization of staining conditions is recommended for each specific cell type and experimental setup to ensure reliable and reproducible results.

A Technical Guide to meta-iodoHoechst 33258 and Hoechst 33258: A Comparative Analysis for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of meta-iodoHoechst 33258 and the widely used nuclear stain, Hoechst 33258. This document outlines their core differences, presents available quantitative data, and offers detailed experimental protocols to aid in the selection and application of the appropriate probe for your research needs.

Introduction: The Hoechst Dye Family and a Key Derivative

Hoechst 33258 is a cell-permeant, blue-fluorescent dye that binds specifically to the minor groove of AT-rich regions of double-stranded DNA (dsDNA).[1][2][3] Its utility in fluorescence microscopy, flow cytometry, and cell cycle analysis is well-established.[1][2][3] this compound is a derivative of Hoechst 33258, also functioning as a DNA marker dye. While both compounds share the core bisbenzimide structure responsible for DNA binding, the substitution of an iodine atom at the meta position of the terminal phenyl ring in this compound introduces subtle yet potentially significant alterations to its properties and interactions.

Core Differences and Structural Comparison

The fundamental difference between Hoechst 33258 and this compound lies in the substitution on the phenol (B47542) ring. Hoechst 33258 possesses a hydroxyl (-OH) group at the para position, whereas this compound has an iodine (-I) atom at the meta position. This seemingly minor structural change can influence several key characteristics, including:

-

Electron Distribution: The electronegativity and size of the iodine atom compared to a hydroxyl group can alter the electron density and steric profile of the molecule.

-

Hydrophobicity: The introduction of iodine may increase the lipophilicity of the molecule, potentially affecting its membrane permeability and interaction with the hydrophobic environment of the DNA minor groove.

-

Photophysical Properties: The heavy iodine atom can influence the excited state lifetime and intersystem crossing rates, which may affect fluorescence quantum yield and photostability.

Caption: Structural relationship between Hoechst 33258 and this compound.

Quantitative Data Summary

While extensive comparative data for this compound is limited in the public domain, the following tables summarize the known quantitative properties of Hoechst 33258 and available information for its meta-iodo derivative.

Table 1: Photophysical Properties

| Property | Hoechst 33258 | This compound |

| Excitation Maximum (λex, nm) | ~352 (DNA-bound) | Not explicitly stated, expected to be similar to Hoechst 33258 |

| Emission Maximum (λem, nm) | ~461 (DNA-bound) | Not explicitly stated, expected to be similar to Hoechst 33258 |

| Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | 46,000 at 345.5 nm | Not available |

| Fluorescence Quantum Yield (ΦF) | 0.034 (in water)[1][4], ~0.74 (in PVA films)[5] | Not available |

Table 2: DNA Binding Properties

| Property | Hoechst 33258 | This compound |

| Binding Site | Minor groove of dsDNA, preference for AT-rich regions | Minor groove of dsDNA, preference for AT-rich regions |

| Dissociation Constant (Kd) | 1-10 nM (high-affinity binding to B-DNA minor groove)[6], ~1000 nM (low-affinity nonspecific binding)[6] | Grossly similar strength and AT preference to Hoechst 33258 |

Experimental Protocols

The following protocols provide a framework for the use and comparative analysis of Hoechst 33258 and this compound.

General Cell Staining Protocol for Fluorescence Microscopy

This protocol can be adapted for both live and fixed cells.

Materials:

-

Hoechst 33258 or this compound stock solution (e.g., 1 mg/mL in DMSO or water)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Cell culture medium

-

Fixative (e.g., 4% paraformaldehyde in PBS) for fixed cell staining

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for fixed cell staining

-

Mounting medium

-

Glass slides and coverslips

Procedure for Live Cell Staining:

-

Cell Culture: Plate cells on coverslips in a multi-well plate and culture until they reach the desired confluency.

-

Staining Solution Preparation: Dilute the dye stock solution to a working concentration of 0.5-5 µg/mL in pre-warmed cell culture medium.

-

Staining: Remove the culture medium from the cells and add the staining solution.

-

Incubation: Incubate the cells for 10-30 minutes at 37°C, protected from light.

-

Washing: Gently wash the cells twice with pre-warmed PBS.

-

Imaging: Mount the coverslips on glass slides with a small volume of PBS or culture medium and proceed with fluorescence microscopy using a UV excitation filter.

Procedure for Fixed Cell Staining:

-

Cell Culture and Fixation: Culture cells on coverslips. Wash with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

-

Washing: Wash the cells three times with PBS.

-

Permeabilization: Incubate with 0.1% Triton X-100 in PBS for 10 minutes to permeabilize the cell membranes.

-

Washing: Wash the cells three times with PBS.

-

Staining Solution Preparation: Dilute the dye stock solution to a working concentration of 0.5-2 µg/mL in PBS.

-

Staining: Add the staining solution to the cells and incubate for 5-15 minutes at room temperature, protected from light.

-

Washing: Wash the cells twice with PBS.

-

Mounting and Imaging: Mount the coverslips on glass slides using an appropriate mounting medium and image with a fluorescence microscope.

References

An In-Depth Technical Guide to meta-iodoHoechst 33258 for Live-Cell Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

meta-iodoHoechst 33258 is a fluorescent dye belonging to the Hoechst family of bis-benzimidazole stains, renowned for their utility in labeling the nuclei of living cells.[1] Like its parent compound, Hoechst 33258, this analog exhibits a strong preference for binding to the minor groove of AT-rich regions of double-stranded DNA.[1][2] This specific interaction results in a significant enhancement of its fluorescence, making it an excellent probe for visualizing nuclear morphology and dynamics in real-time. The introduction of an iodine atom at the meta position of the phenyl ring confers unique properties to the molecule, including the ability to induce single-strand DNA breaks upon irradiation with UVA light, a feature that opens up specialized research applications in the study of DNA damage and repair.[3] This guide provides a comprehensive overview of the technical details necessary for the effective application of this compound in live-cell imaging, including its photophysical properties, experimental protocols, and its role in studying cellular pathways.

Core Properties and Mechanism of Action

This compound is a cell-permeant dye that readily crosses the plasma membrane of live cells. Its mechanism of action is predicated on its high-affinity binding to the minor groove of DNA, with a pronounced specificity for sequences containing at least three consecutive A-T base pairs.[4] Upon binding, the dye undergoes a conformational change that leads to a substantial increase in its fluorescence quantum yield. The fluorescence intensity of Hoechst dyes is also known to increase with the pH of the solvent.[1]

The key distinguishing feature of this compound is its photosensitizing ability. When exposed to UVA irradiation, the carbon-iodine bond can undergo homolytic cleavage, generating a highly reactive aryl radical. This radical can then abstract a hydrogen atom from the deoxyribose backbone of DNA, leading to the formation of a single-strand break. This property makes it a valuable tool for inducing localized DNA damage and studying the subsequent cellular response.

Quantitative Data

| Property | Value (for Hoechst 33258) | Reference |

| Excitation Maximum (λex) | ~352 nm (with DNA) | [5][6] |

| Emission Maximum (λem) | ~461 nm (with DNA) | [5][6] |

| Molar Extinction Coefficient (ε) | 46,000 cm⁻¹M⁻¹ at 345.5 nm | [7] |

| Quantum Yield (Φ) | 0.034 (in water, unbound) | [7] |

| DNA Binding Affinity (Kd) | ~1-3 nM | [8] |

Experimental Protocols

Live-Cell Nuclear Staining

This protocol is a general guideline for staining live cells with this compound. Optimal conditions may vary depending on the cell type and experimental setup.

Materials:

-

This compound stock solution (e.g., 1 mg/mL in DMSO or water)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Live-cell imaging system

Procedure:

-

Prepare Staining Solution: Dilute the this compound stock solution in pre-warmed complete cell culture medium to a final working concentration of 0.1-1.0 µg/mL.[5]

-

Cell Staining: Remove the existing culture medium from the cells and replace it with the staining solution.

-

Incubation: Incubate the cells at 37°C in a CO₂ incubator for 5-15 minutes.[5]

-

Washing (Optional): The dye can be imaged without washing. However, for reduced background fluorescence, the staining solution can be removed and the cells washed twice with pre-warmed PBS or fresh culture medium.

-

Imaging: Image the cells using a fluorescence microscope equipped with a UV excitation source (e.g., ~350 nm) and a blue emission filter (e.g., ~460 nm).

Detection of Apoptosis

Apoptotic cells exhibit characteristic changes in nuclear morphology, including chromatin condensation and nuclear fragmentation, which can be readily visualized with this compound.

Procedure:

-

Induce Apoptosis: Treat cells with the desired apoptotic stimulus.

-

Stain Cells: Follow the live-cell nuclear staining protocol described above.

-

Image and Analyze: Acquire fluorescence images of the stained cells. Apoptotic cells will display brightly stained, condensed, and/or fragmented nuclei, while healthy cells will have larger, uniformly stained nuclei.[9][10] The percentage of apoptotic cells can be quantified by counting.

UVA-Induced DNA Damage

This protocol outlines the procedure for inducing localized DNA damage using this compound and UVA irradiation.

Materials:

-

This compound

-

Live-cell imaging system with a UVA laser source

Procedure:

-

Stain Cells: Stain live cells with this compound as described above.

-

UVA Irradiation: Using the imaging system's laser, target a specific region of the nucleus with UVA light. The duration and intensity of the irradiation will need to be optimized to induce detectable DNA damage without causing immediate cell death.

-

Post-Irradiation Imaging: Following UVA exposure, continue to image the cells to monitor the recruitment of DNA repair proteins (e.g., by co-transfection with a fluorescently tagged repair protein) or other downstream cellular responses.

Signaling Pathways and Workflows

Apoptosis Detection Workflow

The following diagram illustrates the workflow for detecting apoptosis using this compound.

UVA-Induced DNA Damage and Repair Pathway

This diagram outlines the mechanism of UVA-induced DNA damage by this compound and the subsequent cellular response.

Applications in Drug Development

The unique properties of this compound make it a valuable tool in several areas of drug development:

-

High-Content Screening: Its use in automated fluorescence microscopy allows for the high-throughput screening of compounds that induce apoptosis or modulate DNA repair pathways.

-

Mechanism of Action Studies: For compounds identified as potential anti-cancer agents, this dye can be used to confirm if their mode of action involves the induction of apoptosis or DNA damage.

-

Photosensitizer Research: As a photosensitizer, it can serve as a model compound for the development of new photodynamic therapies.

Conclusion

This compound is a versatile fluorescent probe for live-cell imaging, offering the standard benefits of nuclear counterstaining with the added functionality of a photosensitizer. Its ability to specifically label nuclear DNA and, upon UVA irradiation, induce localized DNA damage provides a powerful tool for researchers investigating fundamental cellular processes such as apoptosis and DNA repair. This guide provides the foundational knowledge for the successful application of this compound in a research setting, with the potential to contribute to significant advances in cell biology and drug discovery.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound [myskinrecipes.com]

- 3. Oxidatively-generated damage to DNA and proteins mediated by photosensitized UVA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Massive parallel analysis of DNA-Hoechst 33258 binding specificity with a generic oligodeoxyribonucleotide microchip - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biotium.com [biotium.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. omlc.org [omlc.org]

- 8. Hoechst 33258-polyethylene glycol-IR-786 - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for meta-iodoHoechst 33258 Live Cell Staining

For Researchers, Scientists, and Drug Development Professionals

Introduction

meta-iodoHoechst 33258 is a fluorescent dye belonging to the Hoechst family of stains, which are cell-permeant nucleic acid stains that are widely used in cell biology research.[1][2][3] These dyes bind to the minor groove of double-stranded DNA, with a preference for adenine-thymine (AT)-rich regions.[1][4] Upon binding to DNA, the fluorescence of this compound is significantly enhanced, allowing for the visualization of cell nuclei in both live and fixed cells.[1][3] Its ability to penetrate the cell membrane of living cells makes it a valuable tool for studying dynamic cellular processes such as cell cycle progression and apoptosis.[5]

Principle of Action

This compound, like other Hoechst dyes, is a bis-benzimide derivative. Its mechanism of action involves binding to the minor groove of DNA. This binding is non-intercalating and shows a preference for sequences rich in adenine (B156593) and thymine. The fluorescence quantum yield of the dye is substantially increased upon binding to DNA, leading to a bright blue fluorescence under UV excitation. This property allows for a high signal-to-noise ratio in imaging applications. The fluorescence intensity of Hoechst dyes has also been noted to increase with the pH of the solution.[1][3]

Quantitative Data

The following table summarizes the key quantitative parameters for Hoechst 33258, a closely related and well-characterized compound. These values should serve as a starting point for experiments using this compound, and optimization is recommended for specific cell types and experimental conditions.

| Parameter | Value | Reference |

| Excitation Maximum (with DNA) | ~350-365 nm | [2] |

| Emission Maximum (with DNA) | ~460-490 nm | [2] |

| Recommended Stock Solution Concentration | 1-10 mM in DMSO or water | [2] |

| Recommended Working Concentration (Live Cells) | 0.1-10 µg/mL | [5] |

| Recommended Incubation Time (Live Cells) | 3-15 minutes at room temperature or 37°C | [1][3] |

Experimental Protocols

1. Preparation of Stock Solution

-

To prepare a 1 mg/mL stock solution, dissolve 1 mg of this compound powder in 1 mL of high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) or sterile distilled water.

-

Vortex briefly to ensure the dye is fully dissolved.

-

Store the stock solution at 4°C for short-term storage (up to several weeks) or at -20°C for long-term storage. Protect from light.

2. Live Cell Staining Protocol for Fluorescence Microscopy

This protocol is suitable for adherent or suspension cells.

-

Cell Preparation:

-

For adherent cells, grow cells on sterile glass coverslips or in optical-bottom multi-well plates to the desired confluency.

-

For suspension cells, wash the cells with phosphate-buffered saline (PBS) and resuspend them in a suitable cell culture medium.

-

-

Preparation of Staining Solution:

-

Dilute the this compound stock solution in pre-warmed (37°C) complete cell culture medium or PBS to the desired final working concentration (e.g., 1 µg/mL).

-

-

Staining:

-

For adherent cells, remove the culture medium and add the staining solution to cover the cells.

-

For suspension cells, add the staining solution to the cell suspension.

-

Incubate the cells for 5-15 minutes at 37°C, protected from light.

-

-

Washing (Optional):

-

The washing step is optional as unbound Hoechst dyes have low fluorescence. However, for applications requiring a very low background, the staining solution can be removed, and the cells can be washed once or twice with pre-warmed culture medium or PBS.

-

-

Imaging:

-

Image the cells using a fluorescence microscope equipped with a UV excitation source (e.g., DAPI filter set).

-

3. Live Cell Staining Protocol for Flow Cytometry

-

Cell Preparation:

-

Harvest and wash the cells with PBS.

-

Adjust the cell density to approximately 1 x 10^6 cells/mL in a suitable buffer (e.g., PBS with 1% fetal bovine serum).

-

-

Staining:

-

Add the this compound stock solution directly to the cell suspension to achieve the desired final concentration (e.g., 1-5 µg/mL).

-

Incubate for 10-15 minutes at room temperature or 37°C, protected from light.

-

-

Analysis:

-

Analyze the stained cells directly on a flow cytometer equipped with a UV laser for excitation and a blue emission filter.

-

Diagrams

Experimental Workflow for Live Cell Staining

Caption: Workflow for staining live cells with this compound.

Mechanism of Action: DNA Binding

References

Application Notes and Protocols for meta-iodoHoechst 33258 in Flow Cytometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

meta-iodoHoechst 33258 is a fluorescent dye belonging to the Hoechst family of bis-benzimidazole DNA stains. It is a cell-permeant dye that specifically binds to the minor groove of DNA, with a high affinity for adenine-thymine (A-T) rich regions.[1][2] This binding results in a significant enhancement of its fluorescence, making it an excellent tool for visualizing and quantifying DNA content in cells. Its ability to enter live cells makes it particularly useful for a variety of applications in flow cytometry, including cell cycle analysis and the detection of apoptosis.[2] This document provides detailed application notes and protocols for the use of this compound in flow cytometry.

Principle of Action

This compound is excited by ultraviolet (UV) light and emits blue fluorescence. The fluorescence intensity is directly proportional to the amount of DNA in a cell, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[3][4] In apoptotic cells, the chromatin undergoes condensation, leading to an increase in the localized concentration of DNA. This results in brighter fluorescence when stained with this compound, enabling the identification and quantification of apoptotic cells.[5][6][7][8][9]

Spectral Properties

The spectral properties of this compound are very similar to those of the widely used Hoechst 33258.

| Parameter | Wavelength (nm) |

| Excitation Maximum | ~352 |

| Emission Maximum | ~461 |

Note: Optimal excitation is achieved with a UV laser. Emission is typically collected using a blue filter.

Applications in Flow Cytometry

Cell Cycle Analysis

This compound is a valuable tool for studying the distribution of cells throughout the cell cycle. By staining a cell population, a DNA content histogram can be generated, revealing distinct peaks corresponding to the G0/G1, S, and G2/M phases. This allows for the assessment of cell proliferation and the effects of cytotoxic or cytostatic compounds on cell cycle progression.[3][4][10][11]

Apoptosis Detection

A hallmark of apoptosis is chromatin condensation (pyknosis). Cells undergoing apoptosis will stain more brightly with this compound than healthy cells due to this condensed chromatin.[5][6][7][8][9] This provides a straightforward method for identifying and quantifying apoptotic cells. For more detailed analysis, this compound can be used in conjunction with other apoptosis markers, such as Annexin V, to differentiate between early and late apoptotic, and necrotic cells.

Data Presentation

Table 1: Representative Cell Cycle Analysis Data in Jurkat Cells

The following table presents typical cell cycle distribution data obtained using a Hoechst dye in a human T-cell leukemia cell line (Jurkat).[12][13]

| Cell Cycle Phase | Percentage of Cells (Untreated) | Percentage of Cells (After Treatment with a G2/M Arresting Agent) |

| G0/G1 | 43.2% | 25.0% |

| S | 25.2% | 15.0% |

| G2/M | 17.9% | 60.0% |

Table 2: Representative Apoptosis Detection Data in HeLa Cells

This table illustrates the expected change in the percentage of apoptotic cells after treatment with an apoptosis-inducing agent, as identified by increased Hoechst dye fluorescence.[5][6][7][8][9]

| Cell Population | Percentage of Cells (Untreated Control) | Percentage of Cells (Treated with Apoptosis Inducer) |

| Healthy Cells | >95% | 65% |

| Apoptotic Cells | <5% | 35% |

Experimental Protocols

Protocol 1: Cell Cycle Analysis using this compound

This protocol outlines the steps for staining suspension cells for cell cycle analysis.

Materials:

-

This compound stock solution (e.g., 1 mg/mL in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Cell culture medium

-

Flow cytometry tubes

-

Centrifuge

-

Flow cytometer with UV laser

Procedure:

-

Harvest approximately 1x10^6 cells per sample.

-

Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

-

Wash the cells by resuspending the pellet in 1 mL of PBS, then centrifuge at 300 x g for 5 minutes and discard the supernatant.

-

Resuspend the cell pellet in 1 mL of pre-warmed cell culture medium.

-

Add this compound to a final concentration of 1-10 µg/mL. The optimal concentration should be determined empirically for your cell type.

-

Incubate the cells at 37°C for 15-30 minutes, protected from light.

-

(Optional) If working with adherent cells, they can be stained directly in the culture dish before trypsinization.

-

After incubation, the cells can be analyzed directly on the flow cytometer or washed once with PBS before analysis.

-

Acquire data on the flow cytometer using a UV laser for excitation and a blue emission filter (e.g., 450/50 nm bandpass).

-

Analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases.

Protocol 2: Apoptosis Detection with this compound and Annexin V Co-staining

This protocol allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

This compound stock solution

-

FITC-conjugated Annexin V

-

1X Annexin V Binding Buffer

-

Propidium Iodide (PI) or 7-AAD (for distinguishing necrotic cells, optional)

-

PBS

-

Flow cytometry tubes

-

Centrifuge

-

Flow cytometer with UV and blue (488 nm) lasers

Procedure:

-

Induce apoptosis in your cell line using the desired method. Include an untreated control.

-

Harvest 1-5 x 10^5 cells per sample by centrifugation at 300 x g for 5 minutes.

-

Wash the cells once with cold PBS.

-

Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

-

Add 5 µL of FITC-conjugated Annexin V to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

Add this compound to a final concentration of 1 µg/mL.

-

(Optional) Add PI to a final concentration of 1-5 µg/mL to identify necrotic cells.

-

Analyze the samples on the flow cytometer within 1 hour.

-

Excite Annexin V-FITC with a 488 nm laser and collect emission around 530 nm.

-

Excite this compound with a UV laser and collect emission around 460 nm.

-

If using PI, excite with a 488 nm laser and collect emission around 617 nm.

-

Interpretation of Results:

-

Viable cells: Annexin V-negative, Hoechst-dim

-

Early apoptotic cells: Annexin V-positive, Hoechst-bright

-

Late apoptotic/necrotic cells: Annexin V-positive, Hoechst-bright, and PI-positive (if used)

Mandatory Visualizations

Caption: Workflow for cell cycle analysis using this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound [myskinrecipes.com]

- 3. Cell Cycle Analysis - Blizard Institute - Faculty of Medicine and Dentistry [qmul.ac.uk]

- 4. escca.eu [escca.eu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. frontiersin.org [frontiersin.org]

- 11. agilent.com [agilent.com]

- 12. researchgate.net [researchgate.net]

- 13. A Triple Staining Method for Accurate Cell Cycle Analysis Using Multiparameter Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for meta-iodoHoechst 33258 in Fluorescence Microscopy

Audience: Researchers, scientists, and drug development professionals.

Introduction